molecular formula C19H23FN4OS B2737282 5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008682-44-7

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2737282
CAS No.: 1008682-44-7
M. Wt: 374.48
InChI Key: LCHHKAQCJBIDHU-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with similar structures have been developed as neurokinin-1 (NK1) receptor antagonists, showing potential for clinical administration in treating conditions like emesis and depression. For instance, a high affinity, orally active h-NK(1) receptor antagonist demonstrated effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Serotonin Receptor Agonists

Another area of research focuses on serotonin receptor agonists. A study on YM348, a potent and orally active 5-HT2C receptor agonist, highlighted its therapeutic potential for inducing penile erections and reducing locomotion in rats, pointing to its possible use in treating disorders related to serotonin dysfunction (Kimura et al., 2004).

TGF-β Type I Receptor Kinase Inhibitors

Research into TGF-β type I receptor kinase inhibitors has yielded compounds with significant inhibitory activity, potentially contributing to treatments for diseases where TGF-β plays a crucial role. A specific compound series showed comparable potency to a clinical candidate, suggesting their relevance in disease models where TGF-β inhibition is beneficial (Krishnaiah et al., 2015).

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-11-7-12(2)10-23(9-11)16(14-5-4-6-15(20)8-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-6,8,11-12,16,25H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHHKAQCJBIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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